1-Fluoro-4-methyl-2-sulfopyridin-1-ium
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Overview
Description
1-Fluoro-4-methyl-2-sulfopyridin-1-ium is a chemical compound with the molecular formula C6H7FNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-methyl-2-sulfopyridin-1-ium typically involves the fluorination of 4-methyl-2-sulfopyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring. Common reagents used in this process include fluorinating agents such as Selectfluor®.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-sulfopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
1-Fluoro-4-methyl-2-sulfopyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-sulfopyridin-1-ium involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfonyl group provides additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
- 2-Fluoro-1-methylpyridinium p-toluenesulfonate
Comparison: 1-Fluoro-4-methyl-2-sulfopyridin-1-ium is unique due to its specific substitution pattern on the pyridine ring. The presence of both a fluorine atom and a sulfonyl group provides distinct reactivity and potential applications compared to other fluorinated pyridinium compounds. Its structure allows for selective chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7FNO3S+ |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-fluoro-4-methylpyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3/p+1 |
InChI Key |
CZLMNRIAOUVXNU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=[N+](C=C1)F)S(=O)(=O)O |
Origin of Product |
United States |
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